![molecular formula C19H22N4 B5976594 3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5976594.png)

3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

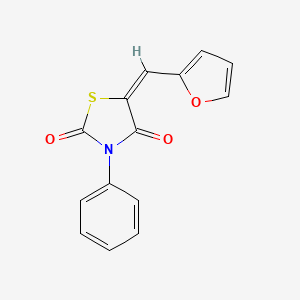

“3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their potential anticancer activity .

Synthesis Analysis

A library of benzimidazole bridged pyrazolo[1,5-a]pyrimidines was designed, synthesized, and subjected for evaluation for cytotoxic potential . The synthesis involved reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis

The molecular structure of “3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine” is complex and involves various atomic interactions . The dipole moment changes in these compounds were calculated to be significant, indicating a strong solvatofluorochromic effect .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine” are complex and involve several steps . The reactions involve the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine” are influenced by its molecular structure . The compound has significant anticancer potential and exhibits a strong solvatofluorochromic effect .Applications De Recherche Scientifique

Antimetabolites in Purine Biochemical Reactions

- Applications :

Tyrosine Kinase Inhibition and CDK4 Inhibition

- Compound API-1 : A pyrido[2,3-d]pyrimidin-5-one derivative, API-1, shows promise as an antiproliferative agent .

Neuroinflammation Imaging

- Translocator Protein 18 kDa (TSPO) : Overexpression of TSPO is associated with microglial activation and neuroinflammation. Pyrazolo[1,5-a]pyrimidines could be relevant for imaging studies .

Mécanisme D'action

Target of Action

The primary target of 3,5-dimethyl-2-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a necessary step for cell division . As a result, the compound can significantly inhibit the growth of tumor cells .

Result of Action

The compound’s action results in significant alterations in cell cycle progression, leading to apoptosis induction within certain cell lines . This can lead to a reduction in tumor growth, making it a potential candidate for cancer treatment .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of similar compounds . These intensities remain low with electron-withdrawing groups (ewgs)

Propriétés

IUPAC Name |

3,5-dimethyl-2-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-14-13-17(22-11-7-4-8-12-22)23-19(20-14)15(2)18(21-23)16-9-5-3-6-10-16/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLQXMRMBNUOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B5976532.png)

![1-{3-[1-(2-chlorobenzyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B5976533.png)

![ethyl 1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5976550.png)

![1-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5976555.png)

![2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5976558.png)

![6-chloro-N-(1-methyl-3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5976570.png)

![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976573.png)

![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate](/img/structure/B5976588.png)

![N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B5976612.png)

![7-(2,3-difluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5976617.png)